12-Aminododecane-1-sulfonic acid is synthesized from natural products, primarily derived from fatty acids such as dodecylamine or through the reaction of long-chain alcohols with sulfamic acid. It belongs to a broader class of compounds known as aminosulfonic acids, which serve as intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
The synthesis of 12-aminododecane-1-sulfonic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing 12-aminododecane-1-sulfonic acid, accommodating both chemical and biological approaches.
The molecular structure of 12-aminododecane-1-sulfonic acid includes:
The structural formula can be represented in various notations:
InChI=1S/C12H27NO3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H,14,15,16)
C(CCCCCCS(=O)(=O)O)CCCCCN
This configuration allows for strong intermolecular interactions due to the presence of both hydrophobic and hydrophilic regions.
12-Aminododecane-1-sulfonic acid participates in various chemical reactions:
These reactions are crucial for its application in synthesizing complex organic molecules and polymers.
The mechanism of action for 12-aminododecane-1-sulfonic acid primarily involves its role as a surfactant and stabilizing agent in biochemical systems:
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 265.42 g/mol |
Melting Point | 208–210 °C |
Solubility | Highly soluble in water |
pKa | 2.8 |
Appearance | White crystalline solid |
These properties underscore its utility in both laboratory and industrial applications.
12-Aminododecane-1-sulfonic acid has diverse applications across multiple fields:
This compound's multifaceted roles make it an essential component in modern chemical research and industrial applications.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2